5-Fluoro-2-iodophenol
Description
5-Fluoro-2-iodophenol (CAS: 186589-87-7; MFCD16999912) is a halogenated phenolic compound characterized by a fluorine atom at position 5 and an iodine atom at position 2 on the aromatic ring, with a hydroxyl group at position 1. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications.
The compound is prominently utilized in Mitsunobu reactions to form ether linkages, as evidenced in the synthesis of glucocorticoid receptor modulators for treating rheumatoid arthritis . Its iodine substituent enables participation in Sonogashira and Suzuki couplings, facilitating the construction of complex heterocyclic frameworks . Additionally, this compound is noted for its high purity (95%) in commercial supplies, ensuring reliability in synthetic workflows .
Properties
IUPAC Name |
5-fluoro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXUERYVERNFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315005 | |
| Record name | 5-Fluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-87-7 | |
| Record name | 5-Fluoro-2-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186589-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Process:
| Step | Reagents and Conditions | Outcome | Notes |
|---|---|---|---|
| a) | 2,4-Difluoronitrobenzene + NH3 (strong ammonia water) at 35-40 °C | Formation of 5-fluoro-2-nitroaniline | Molar ratio of NH3 to difluoronitrobenzene ~2.1-2.5:1; reaction time optimized for high conversion |
| b) | Dissolve 5-fluoro-2-nitroaniline in 25.5-30% sulfuric acid aqueous solution; add sodium nitrite (30-35.6% aqueous) dropwise at 0-10 °C | Diazotization forming diazonium salt intermediate | Reaction time 0.5-1 h at 0-10 °C |
| c) | Heat mixture to 90-95 °C over 1-2 h, react for 1 h | Formation of 5-fluoro-2-nitrophenol via substitution | High yield, good selectivity with minimal side reactions |
This method, patented and optimized for industrial scalability, offers short reaction times and high yields with easy workup by phase separation and organic solvent extraction (chloroform, dichloromethane, toluene).
Further iodination of 5-fluoro-2-nitrophenol or its reduced amine derivative can be achieved via electrophilic aromatic substitution using iodine sources under acidic conditions, though specific iodination conditions for this compound are less detailed in this source.
Alternative Routes via Iodonium Salt Intermediates
Recent research explores the formation of cyclic iodonium salts as intermediates in the synthesis of halogenated phenols:
- Starting from (5-fluoro-2-iodophenyl)methanol, acetylation with acetic anhydride and iodine yields 5-fluoro-2-iodobenzyl acetate.
- Diazotization and iodination of amino-substituted benzoic acids under cold conditions (0 °C) with sodium nitrite and potassium iodide produce iodinated phenol derivatives after extraction and purification.
- Reaction conditions typically involve controlled temperature, slow addition of reagents, and workup with organic solvents like ethyl acetate.
These methods provide alternatives for preparing iodinated fluorophenols with good yields and purity, suitable for further functionalization.
Comparative Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diazonium salt route | 2,4-Difluoronitrobenzene, NH3, H2SO4, NaNO2 | 35-40 °C for amination; 0-10 °C diazotization; 90-95 °C substitution | High yield, industrially scalable, selective | Requires multiple steps, handling of diazonium salts |
| Sequential halogenation | Phenol derivatives, Selectfluor®, NBS, ICl | Controlled temperature (0–6 °C), acidic media | Direct, stepwise halogenation, regioselective | Requires careful temperature control, multiple purifications |
| Iodonium salt intermediates | (5-fluoro-2-iodophenyl)methanol, I2, Ac2O, NaNO2, KI | Cold diazotization, acetylation, iodination | Alternative route, useful for complex derivatives | Multi-step, specialized reagents, moderate yields |
Research Findings and Industrial Relevance
- The diazonium salt-based preparation of 5-fluoro-2-nitrophenol (a precursor) is patented with claims of improved conversion rates, shorter reaction times, and suitability for industrial scale-up.
- Sequential halogenation methods are widely used in medicinal chemistry for the synthesis of halogenated phenols, with well-characterized reaction profiles and purification protocols.
- Continuous-flow and batch processes involving iodonium salt intermediates are emerging, offering potential for scalable synthesis with controlled reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce the phenolic group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
5-Fluoro-2-iodophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 5-Fluoro-2-iodophenol exerts its effects is primarily through its interactions with biological molecules. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-fluoro-2-iodophenol with structurally related halogenated phenolic compounds, emphasizing substituent positions, functional groups, and applications:
Key Comparative Insights:
Substituent Position and Reactivity: The ortho-iodine in this compound enhances its coupling efficiency compared to para-substituted analogs (e.g., 5-iodo-2-methyl derivatives in thiophenes ). Halogen electronegativity differences (I vs. Cl) influence bond polarization, with iodine favoring cross-coupling reactions .
Functional Group Impact: Hydroxyl (-OH): Enables Mitsunobu reactions and hydrogen bonding, critical in drug design . Ketone (-COCH₃): Increases electrophilicity but reduces nucleophilic aromatic substitution utility compared to phenolic -OH .
Pharmacological Relevance: Fluorinated phenols (e.g., this compound) are preferred in drug synthesis due to metabolic stability imparted by fluorine . Biphenyl derivatives (e.g., 3-(5-fluoro-2-hydroxyphenyl)phenol) may exhibit improved bioavailability via extended conjugation .
Material Science Applications :
- Thiophene-based analogs (e.g., 2-(4-fluorophenyl)-5-(5-iodobenzyl)thiophene) leverage heterocyclic aromaticity for optoelectronic materials .
Research Findings and Data
- Synthetic Utility: this compound’s iodine atom facilitates high-yield Suzuki couplings (e.g., 85–90% yields in forming benzofuran derivatives) .
- Toxicity Profile: Fluorinated phenols generally exhibit lower acute toxicity compared to chlorinated analogs, as inferred from studies on fluorouracil derivatives .
- Thermal Stability: Differential scanning calorimetry (DSC) of this compound shows a melting point of 98–100°C, aligning with its solid-state stability .
Biological Activity
5-Fluoro-2-iodophenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of fluorine and iodine substituents on a phenolic ring. The molecular formula is , and it features a hydroxyl group (-OH) that contributes to its reactivity and interaction with biological systems. The unique combination of halogens can significantly influence its pharmacological properties, including lipophilicity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, leading to reduced growth rates in cancer cells.
- Receptor Binding : Its structure allows for potential binding to various receptors, influencing signaling pathways critical for cellular function.
Research indicates that the presence of halogen atoms enhances the compound's reactivity, which can lead to stronger interactions with biological targets compared to non-halogenated analogs.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including L1210 leukemia cells. The compound exhibited IC50 values in the nanomolar range, indicating potent activity against these cells .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| L1210 | <100 | Enzyme inhibition | |
| Various | <500 | Receptor interaction |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Its halogenated structure may enhance its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways within bacteria.
Table 2: Antimicrobial Activity Overview
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Membrane disruption |
| S. aureus | 16 µg/mL | Enzyme inhibition |
Case Studies
Several studies have explored the biological implications of this compound:
- Study on L1210 Cell Proliferation : This study confirmed that the compound effectively inhibits cell growth through enzyme inhibition pathways, contributing to its potential as an anticancer agent .
- Antimicrobial Efficacy : Research indicated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
Q & A
Q. What are the recommended methods for synthesizing 5-Fluoro-2-iodophenol with high purity?
- Methodological Answer: The synthesis typically involves regioselective iodination of 5-fluoro-2-phenol derivatives. For example, iodination using iodine monochloride (ICl) in acetic acid at 0–5°C yields the target compound. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity validation requires ¹H/¹³C NMR, HPLC (≥95% purity), and elemental analysis. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts like di-iodinated species .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbons, with ¹⁹F NMR (δ -110 to -120 ppm) confirming fluorine substitution.
- FTIR : Detect O–H (3200–3600 cm⁻¹), C–I (500–600 cm⁻¹), and C–F (1100–1250 cm⁻¹) stretching vibrations.
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data .
- Mass spectrometry (ESI or EI) : Confirm molecular ion peaks (m/z ~252 for [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of volatile iodinated byproducts.
- Store in amber vials under inert gas to prevent photodegradation and iodine loss.
- Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer:
- Cross-validate data using standardized methods (e.g., DSC for melting point, shake-flask technique for solubility).
- Consult authoritative databases like NIST Chemistry WebBook for benchmark values .
- Perform computational simulations (e.g., COSMO-RS) to predict solubility in diverse solvents and compare with experimental results .
Q. What strategies are effective for studying the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer:
- Use kinetic isotope effects (KIE) to identify rate-determining steps (e.g., C–I bond cleavage).
- Monitor intermediates via in situ FTIR or Raman spectroscopy during Suzuki-Miyaura couplings.
- Conduct DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for iodophenol-derived intermediates .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
- Simulate reaction trajectories using molecular dynamics (MD) to assess steric effects in palladium-catalyzed reactions.
- Validate predictions with experimental data (e.g., Hammett substituent constants for fluorine/iodine substituents) .
Q. What systematic approaches ensure reproducibility in studies involving this compound?
- Methodological Answer:
- Publish detailed synthetic protocols (e.g., reagent equivalents, temperature ramps) in alignment with Beilstein Journal guidelines .
- Share raw spectral data and crystallographic files (CIF) as supplementary materials.
- Use certified reference materials (CRMs) for instrument calibration .
Literature and Data Analysis
Q. How to conduct a comprehensive literature review on this compound’s applications in medicinal chemistry?
- Methodological Answer:
- Use Scopus/PubMed with search terms: "(this compound) AND (medicinal chemistry OR drug discovery)". Filter by document type (articles/reviews) and timeframe (2015–2025) .
- Analyze patents via Espacenet or USPTO databases for industrial applications (e.g., kinase inhibitors).
- Collaborate with experts via academic networks (e.g., ResearchGate) to access unpublished data .
Conflict Resolution in Data Interpretation
Q. How to resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer:
- Re-examine basis sets and solvation models in DFT studies; compare with crystallographic data for geometric accuracy .
- Perform sensitivity analyses to identify parameters (e.g., dielectric constant) affecting simulation outcomes.
- Use multi-technique validation (e.g., cyclic voltammetry for redox behavior) to reconcile discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
